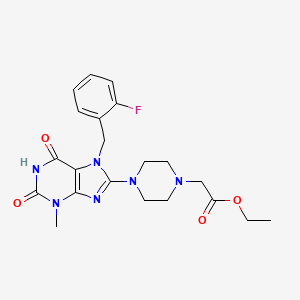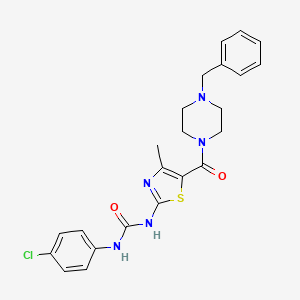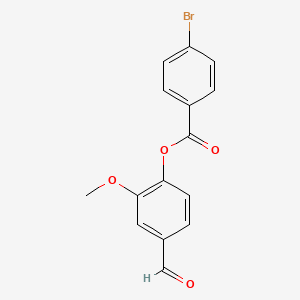![molecular formula C23H17N5O2S B2928338 3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891126-20-8](/img/structure/B2928338.png)
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a phenyl group, a thiophene ring, a triazole ring, and a pyridazine ring . These components are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a methoxy group could make the compound more polar, while the presence of aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Anticancer Activity
Triazole derivatives, such as the compound , have been extensively studied for their anticancer properties. They can interact with various cancer cell lines, showing promise as therapeutic agents. For instance, similar compounds have demonstrated cytotoxic activities against human cancer cell lines like MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) through MTT assay . The ability to selectively target cancer cells while sparing normal cells makes these compounds valuable in the development of new anticancer drugs.
Antimicrobial Properties
The triazole core structure is known to possess significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains. The compound’s potential as an antimicrobial agent can lead to the development of new medications to treat various infectious diseases .
Antiviral Applications
Compounds with a triazolo[4,3-b]pyridazin moiety have shown potential antiviral activities. They have been tested against viruses like Herpes simplex, with some derivatives demonstrating the ability to reduce viral replication in cell cultures. This suggests that our compound could be explored for its antiviral capabilities, particularly in the development of treatments for viral infections .
Enzyme Inhibition
Triazole derivatives are also explored for their enzyme inhibitory properties. They can bind to the active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the design of drugs targeting enzymes that are crucial for the survival of pathogens or cancer cells. Molecular docking studies can help understand the binding modes of these compounds, which is essential for drug design .
Anti-Inflammatory and Analgesic Effects
The structural characteristics of triazoles allow them to exhibit anti-inflammatory and analgesic activities. These properties are beneficial in the development of new treatments for conditions characterized by inflammation and pain. Research into similar compounds has shown promising results in this area, indicating that our compound could be a candidate for further investigation .
Antidepressant Potential
The pharmacological profile of triazole derivatives includes potential antidepressant effects. By interacting with central nervous system receptors, these compounds can influence neurotransmitter levels, which may alleviate symptoms of depression. This opens up possibilities for the compound to be used in the development of novel antidepressants .
Agrochemical Applications
In agriculture, triazole derivatives are used for their fungicidal properties to protect crops from fungal infections. The compound’s ability to inhibit fungal growth can be harnessed to create effective agrochemicals, contributing to increased crop yields and food security .
Material Science
Triazoles are known for their application in material science due to their stability and ability to form coordination compounds with metals. This makes them suitable for use in the synthesis of polymers and other materials with specific properties. The compound could be explored for its potential in creating new materials with unique characteristics .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-30-18-8-3-6-16(14-18)23(29)24-17-7-2-5-15(13-17)19-10-11-21-25-26-22(28(21)27-19)20-9-4-12-31-20/h2-14H,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLCSYIWDRXXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

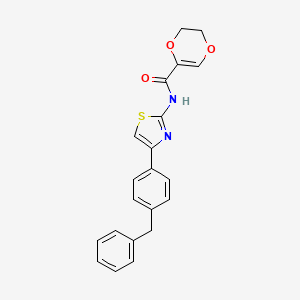
![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)
![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)
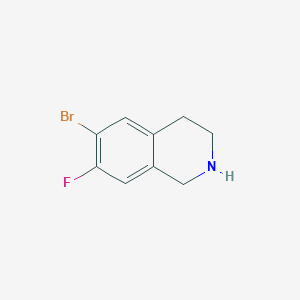

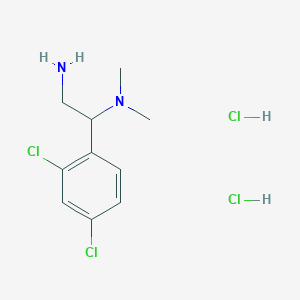
![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)
![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)
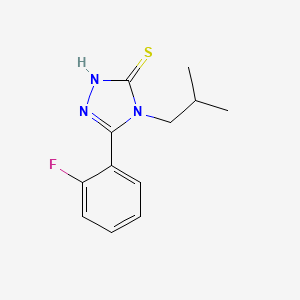
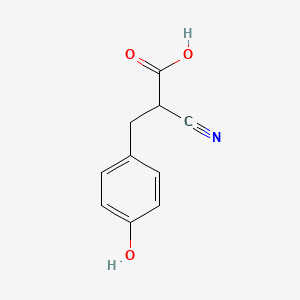
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)
